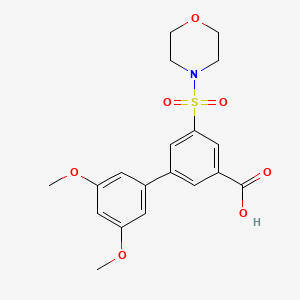
N-(3-methoxypropyl)-2,5-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-methoxypropyl)acrylamide” (NMPA) is a compound that has been used in the creation of polymer gel dosimeters for radiotherapy . It’s also used in laboratory chemicals and synthesis of substances .
Synthesis Analysis
The synthesis of related compounds like “N-(3-methoxypropyl)acrylamide” often involves controlled radical polymerization (CRP) methods.Chemical Reactions Analysis
“N-(3-methoxypropyl)acrylamide” has been used in the creation of polymer gel dosimeters, which involves a polymerization reaction . The polymerization of NMPA dosimeters occurs and increases monotonically with increasing absorbed dose .Physical and Chemical Properties Analysis
“N-(3-methoxypropyl)acrylamide” has been studied for its optical properties in the context of polymer gel dosimeters for radiotherapy . The absorbance values of the gel samples were increased linearly with increasing dose in the dose range between 2 and 20 Gy .Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(3-methoxypropyl)-2,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10-5-6-11(2)12(9-10)13(15)14-7-4-8-16-3/h5-6,9H,4,7-8H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJMPUCOOTUNRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-hydroxy-1-(3-methylbenzyl)-3-{[(1-methyl-1-phenylethyl)amino]methyl}piperidin-2-one](/img/structure/B5479095.png)
![2-{[2-(4-chlorophenoxy)ethyl]thio}-1-methyl-1H-benzimidazole](/img/structure/B5479103.png)
![1-(4-fluorobenzyl)-2-isopropyl-4-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-diazepane](/img/structure/B5479107.png)
![N'-[(4-bromophenyl)sulfonyl]-N-(3-chloro-4-fluorophenyl)benzenecarboximidamide](/img/structure/B5479114.png)
![3-[5-(4-chloro-2-nitrophenyl)-2-furyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5479127.png)
![{4-[6-amino-5-cyano-4-(3-hydroxyphenyl)pyridin-2-yl]phenoxy}acetic acid](/img/structure/B5479133.png)
![2-(3,4-dichlorophenyl)-4-[(2-ethyl-1,3-thiazol-4-yl)methyl]morpholine](/img/structure/B5479147.png)
![isobutyl 3-(2-furyl)-2-[(2-iodobenzoyl)amino]acrylate](/img/structure/B5479152.png)

![3-methyl-7-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5479158.png)

![ethyl 5-(1,3-benzodioxol-5-yl)-2-{[5-(4-chlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5479176.png)
![N-{[5-(4-chlorophenyl)-2-furyl]methyl}cyclopropanamine hydrochloride](/img/structure/B5479180.png)
